molecular formula C18H19NOS B1327333 2-(Thiomorpholinomethyl)benzophenone CAS No. 745720-16-5

2-(Thiomorpholinomethyl)benzophenone

Cat. No. B1327333
M. Wt: 297.4 g/mol
InChI Key: OLRDMSJFFYWEGS-UHFFFAOYSA-N
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Description

2-(Thiomorpholinomethyl)benzophenone is a chemical compound . It has a molecular formula of C18H19NOS and a molecular weight of 343.51 g/mol.


Synthesis Analysis

The synthesis of benzophenones, which includes 2-(Thiomorpholinomethyl)benzophenone, can be achieved through several methods. These include Friedel-Crafts reactions using AlCl3 as the catalyst and organometallic routes such as the phenylmagnesium Grignard reagent and benzaldehyde to make a secondary alcohol and subsequent oxidation with MnO2 to the ketone .


Molecular Structure Analysis

The molecular structure of 2-(Thiomorpholinomethyl)benzophenone consists of a benzophenone core with a thiomorpholinomethyl group attached . The exact structure and its properties can be further analyzed using various spectroscopic techniques.

Scientific Research Applications

Antitumor Activity

A significant application of benzophenone derivatives, including those with thiomorpholino groups, is in antitumor research. Kumazawa et al. (1997) synthesized novel benzophenone derivatives and assessed their cytotoxic and antitumor activity. They discovered that morpholino and thiomorpholino benzophenones exhibited potent cytotoxic activity against specific cancer cells in vitro. Furthermore, certain compounds showed considerable antitumor activity against malignant ascites in mice, highlighting their potential in cancer treatment research (Kumazawa et al., 1997).

Photochemistry in Bioorganic Chemistry and Material Science

Dormán et al. (2016) explored the extensive applications of benzophenone (BP) photochemistry in fields like bioorganic chemistry and material science. The unique photochemical properties of BP photophores, including their ability to form a biradicaloid triplet state and subsequently create stable covalent C-C bonds, make them useful in various applications such as ligand-protein interaction mapping, proteome profiling, and surface grafting (Dormán et al., 2016).

Photocrosslinking in Polymer Nanofibers

Li et al. (2019) studied the impact of benzophenone on the photocrosslinking of poly(2-ethyl-2-oxazoline)-benzophenone copolymer nanofibers. Their research is particularly relevant to the biomedical field, including drug delivery and tissue engineering, as they provide methods to enhance the water stability of these nanofibers, a crucial factor in their practical applications (Li et al., 2019).

Development of Novel Photoprobes

Prestwich et al. (1997) discussed the role of benzophenones, including morpholine-conjugated analogues, in the development of photoprobes. These photoprobes are essential for studying interactions within biological systems, providing insight into enzyme and receptor functionalities. The high efficiency of these compounds in covalent modification makes them valuable in biochemical research (Prestwich et al., 1997).

Environmental Applications

Zhou et al. (2018) investigated the removal of benzophenone-4 from water using tertiary amine-functionalized adsorption resins. This study is relevant in environmental chemistry, focusing on reducing pollution from sunscreen agents in water bodies. The development of cost-effective adsorption means with high adsorption capacity is vital for environmental protection (Zhou et al., 2018).

Safety And Hazards

Benzophenones, including 2-(Thiomorpholinomethyl)benzophenone, may cause cancer and may cause damage to organs (Liver, Kidney) through prolonged or repeated exposure if swallowed. They are also toxic to aquatic life and harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

phenyl-[2-(thiomorpholin-4-ylmethyl)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(15-6-2-1-3-7-15)17-9-5-4-8-16(17)14-19-10-12-21-13-11-19/h1-9H,10-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRDMSJFFYWEGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1CC2=CC=CC=C2C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00643799
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Thiomorpholinomethyl)benzophenone

CAS RN

745720-16-5
Record name Phenyl{2-[(thiomorpholin-4-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00643799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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